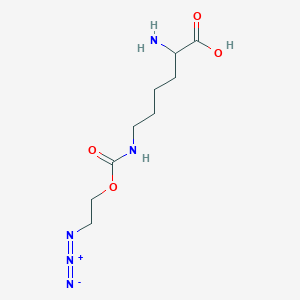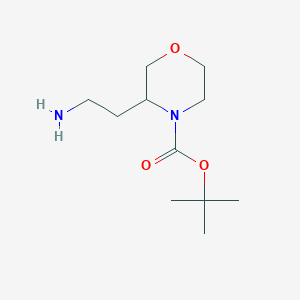
6-Bromo-3-fluoro-2-hydroxybenzaldehyde
Vue d'ensemble
Description
6-Bromo-3-fluoro-2-hydroxybenzaldehyde (6BFH) is a synthetic compound commonly used in the synthesis of organic compounds. It is an aldehyde, which is a type of organic compound that contains a carbonyl group (C=O) and at least one hydrogen atom bound to the carbon atom of the carbonyl group. 6BFH is a versatile building block for organic synthesis, as it can be used to construct various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. The versatility of 6BFH in organic synthesis has led to its widespread use in the pharmaceutical, agrochemical, and materials industries.
Applications De Recherche Scientifique
Unforeseen Formation in Bromination Processes
Research demonstrates the unexpected formation of brominated hydroxybenzaldehydes during bromination reactions. For instance, Otterlo et al. (2004) found that bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde, contrary to previous literature, highlighting the complexity and unpredictability of halogenation reactions in organic synthesis (Otterlo et al., 2004).
New Polymorph Discovery
Silva et al. (2004) reported a new polymorph of 2-bromo-5-hydroxybenzaldehyde, demonstrating the importance of structural diversity in the development of materials and the study of molecular interactions (Silva et al., 2004).
Synthesis and Anticancer Activity
Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes for use in the Wittig synthesis of fluoro-substituted stilbenes, leading to the development of fluorinated analogues of the anticancer compound combretastatins. This research showcases the potential medicinal applications of halogenated benzaldehydes in drug development (Lawrence et al., 2003).
Catalytic Applications
A study by Wang et al. (2021) on the synthesis and structural characterization of a tetra-nuclear macrocyclic Zn(II) complex derived from a similar bromo-hydroxybenzaldehyde ligand highlights the use of these compounds in catalysis, specifically in the oxidation of benzyl alcohol (Wang et al., 2021).
Bromophenols with Radical Scavenging Activity
Li et al. (2008) identified bromophenols from the marine red alga Polysiphonia urceolata, some of which are structurally related to halogenated benzaldehydes, demonstrating significant DPPH radical scavenging activity. This suggests the potential of halogenated benzaldehydes and their derivatives in antioxidant applications (Li et al., 2008).
Propriétés
IUPAC Name |
6-bromo-3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLFMAOPJHXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-fluoro-2-hydroxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



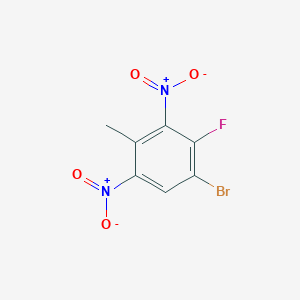




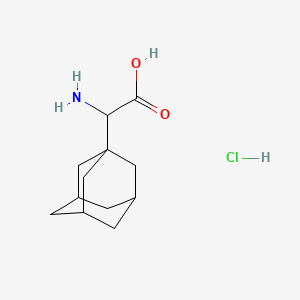

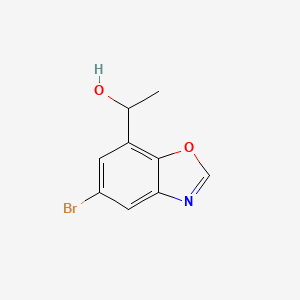


![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)

